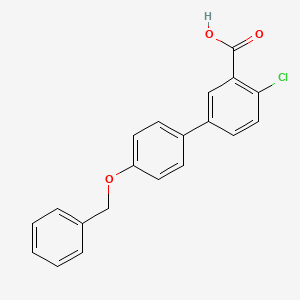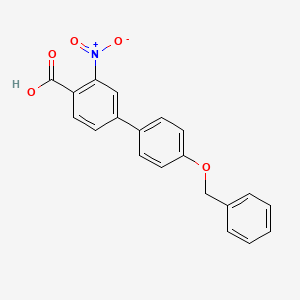
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%
Overview
Description
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid (BPCA) is a chemical compound with the molecular formula C14H11ClO3. It is a white crystalline solid that is soluble in water and ethanol. BPCA is a versatile compound that is used in many different scientific fields, including synthesis, research, and medical applications. BPCA is used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, BPCA is used in scientific research applications, such as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is thought to inhibit the activity of these enzymes, thus affecting the metabolism of drugs. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is also thought to act as an antioxidant, scavenging reactive oxygen species and thus preventing oxidative damage.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been shown to reduce inflammation, decrease oxidative damage, and reduce the risk of cancer. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has also been shown to reduce the risk of cardiovascular disease, reduce blood pressure, and improve cholesterol levels. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has also been shown to reduce the risk of type 2 diabetes, improve glucose tolerance, and reduce the risk of obesity.
Advantages and Limitations for Lab Experiments
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is a versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is also stable and can be stored for long periods of time without significant degradation. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is also soluble in water and ethanol, making it easy to work with in aqueous solutions.
However, there are some limitations to using 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is not very soluble in organic solvents, making it difficult to work with in organic solutions. Additionally, the reaction of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% with other compounds can be difficult to control, and the yields of some reactions may be low.
Future Directions
There are a number of potential future directions for research involving 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%. One possible direction is to investigate the mechanism of action of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% more thoroughly. This could include studying the interaction of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% with cytochrome P450 enzymes, as well as exploring the antioxidant properties of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%. Another potential direction is to investigate the potential medical applications of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%, such as its use in the treatment of inflammatory diseases and cancer. Finally, further research could be done to investigate the potential of 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% as a drug delivery system.
Synthesis Methods
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chlorobenzoic acid with 4-benzyloxybenzaldehyde in the presence of an acid catalyst. This reaction yields a mixture of 4-benzyloxyphenyl-2-chlorobenzoic acid and 4-benzyloxyphenyl-3-chlorobenzoic acid. The desired compound can be isolated by column chromatography. Another method involves the reaction of 4-chlorobenzoic acid with 4-benzyloxybenzyl alcohol in the presence of an acid catalyst. This reaction yields a mixture of 4-benzyloxyphenyl-2-chlorobenzoic acid and 4-benzyloxyphenyl-3-chlorobenzoic acid, which can be isolated by column chromatography.
Scientific Research Applications
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has a wide range of scientific research applications. It is used in the study of biochemical and physiological effects, as well as in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is also used in the study of enzyme-catalyzed reactions, such as those involving cytochrome P450 enzymes. It is also used in the study of drug metabolism and drug-drug interactions. 5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is also used in the study of the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
2-chloro-5-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRSTZBYUDUAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692264 | |
| Record name | 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-chlorobenzoic acid | |
CAS RN |
1262006-95-0 | |
| Record name | 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















